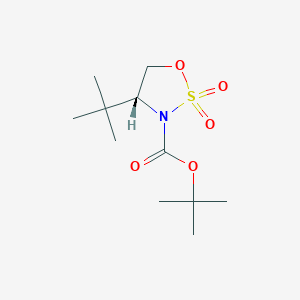

(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester” is a type of tert-butyl ester. Tert-butyl esters are widely used in synthetic organic chemistry . They are typically colorless and may have a fruity or camphor-like smell .

Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes . Another method involves the use of glycine and ethyl tert-butyl ester under the catalysis of acid .Molecular Structure Analysis

The molecular structure of tert-butyl esters involves a carbonyl group (C=O) and an oxygen atom connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can react with SOCl2 at room temperature to provide acid chlorides . They can also be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .Physical And Chemical Properties Analysis

Tert-butyl esters have a variety of physical and chemical properties. They are typically colorless and may have a fruity or camphor-like smell . The stability of tert-butyl esters can vary depending on the pH and temperature .Applications De Recherche Scientifique

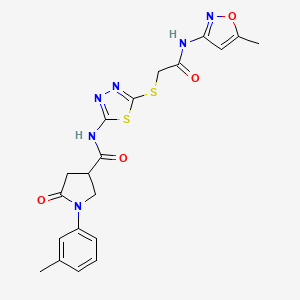

Antibacterial Activity of Triazole-Containing Hybrids

Research indicates that 1,2,3-triazole and 1,2,4-triazole-containing hybrids exhibit promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds function as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, and other bacterial proteins, suggesting potential utility in developing new antibacterial agents (Li & Zhang, 2021).

Pharmacological Potential of Sultone Derivatives

Sultone derivatives, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, show a range of pharmacological properties due to their structural similarity to the coumarin core. Studies have explored their anticoagulant, antimicrobial, and antitumor properties, highlighting the potential of sultone core derivatives in pharmacology (Hryhoriv et al., 2021).

Carboxylic Ester Hydrolases and Industrial Applications

Carboxylic ester hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters, producing alcohol and acid. These enzymes are utilized across three domains of life and have significant industrial applications, including in the synthesis of biodegradable polymers and other biotechnological processes (Oh et al., 2019).

Synthetic and Pharmacological Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives are explored for their medicinal properties, particularly as anticancer agents. The diverse reactivity of the cinnamic acid functionality allows for the development of various derivatives with potential antitumor efficacy, emphasizing the chemical versatility and therapeutic applications of such compounds (De et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The synthesis of tert-butyl esters has been improved by the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . Future research may focus on further improving the efficiency and sustainability of these synthesis methods. Additionally, the discovery of a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety (1,3-chelation) opens up new possibilities for the development of new reactions .

Propriétés

IUPAC Name |

tert-butyl (4R)-4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGFAURARADKGN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 4-(tert-butyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)

![N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2579741.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)

![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)